4-Hydroxy-5-methoxyisophthalaldehyde

Catalog No.
S1549945
CAS No.
2931-90-0
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-methoxyisophthalaldehyde

CAS Number

2931-90-0

Product Name

4-Hydroxy-5-methoxyisophthalaldehyde

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-13-8-3-6(4-10)2-7(5-11)9(8)12/h2-5,12H,1H3

InChI Key

YVNRFQCFZVYDRO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C=O)C=O

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C=O

Historical Research

One instance of 4-Hydroxy-5-methoxyisophthalaldehyde appearing in scientific literature is a 1954 French study investigating its effects on the isolated ventricle of the Roman snail (Helix aspersa) . However, the abstract for this study is not available, making it difficult to understand the specific research question and the obtained results.

4-Hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.159 g/mol. It features two aldehyde groups and a methoxy group attached to a benzene ring, making it a derivative of isophthalaldehyde. This compound is characterized by its aromatic properties and can be found in various chemical databases, including PubChem and ECHA . Its boiling point is estimated at 308.15 °C, with a flash point of 124.80 °C .

Currently, there is no scientific research available describing a specific mechanism of action for HMIA.

  • Mild to moderate toxicity upon ingestion, inhalation, or skin contact [].
  • Potential for irritation to skin, eyes, and mucous membranes [].

  • Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.
  • Condensation Reactions: It can participate in condensation reactions to form Schiff bases or other complex structures.
  • Reduction: The aldehyde groups can also be reduced to form alcohols.

These reactions are significant for synthesizing various derivatives and complexes that may have specific applications in pharmaceuticals and materials science .

The biological activity of 4-hydroxy-5-methoxyisophthalaldehyde has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals. Additionally, its derivatives have shown potential as anti-inflammatory agents and in other therapeutic applications. The compound's interactions with biological systems are still under investigation, but preliminary results indicate promising bioactivity .

Several synthesis methods for 4-hydroxy-5-methoxyisophthalaldehyde have been documented:

  • Direct Aldol Condensation: This method involves the reaction of appropriate aldehydes under basic conditions.
  • Formylation of Methoxy Compounds: Using formylating agents like formic acid or paraformaldehyde on methoxy-substituted aromatic compounds.
  • Multi-step Synthesis: Involves several steps starting from simpler aromatic compounds, incorporating methoxy and hydroxy groups through various functionalization techniques.

These methods allow for the production of the compound with varying degrees of purity and yield depending on the specific conditions used .

4-Hydroxy-5-methoxyisophthalaldehyde has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it useful in drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Materials Science: Potential applications in developing new materials with specific properties due to its unique functional groups.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 4-hydroxy-5-methoxyisophthalaldehyde focus on its binding affinities with various biological targets. Research has indicated that this compound may interact with enzymes and receptors, influencing biological pathways relevant to inflammation and microbial resistance. These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound .

Several compounds share structural similarities with 4-hydroxy-5-methoxyisophthalaldehyde. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
IsophthalaldehydeTwo aldehyde groupsLacks hydroxy and methoxy substituents
VanillinOne aldehyde group, one methoxyAromatic flavor compound; less reactive
4-HydroxybenzaldehydeOne hydroxy group, one aldehydeSimpler structure; fewer functional groups
4-MethoxybenzaldehydeOne methoxy group, one aldehydeSimilar reactivity but lacks hydroxy functionality

4-Hydroxy-5-methoxyisophthalaldehyde stands out due to its dual aldehyde functionality combined with both hydroxy and methoxy groups, which enhances its reactivity and potential biological activity compared to these similar compounds .

XLogP3

0.8

UNII

F38S6MCP4F

Other CAS

2931-90-0

Wikipedia

4-hydroxy-5-methoxyisophthalaldehyde

Dates

Modify: 2023-08-15

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